Cas no 1343497-10-8 (ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate)

ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate structure
1343497-10-8 structure
商品名:ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
CAS番号:1343497-10-8
MF:C8H7N3O3S
メガワット:225.224479913712
CID:6180473
PubChem ID:63379180

ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
    • 1343497-10-8
    • AKOS012685294
    • EN300-1119951
    • インチ: 1S/C8H7N3O3S/c1-2-13-8(12)6-10-7(14-11-6)5-3-15-4-9-5/h3-4H,2H2,1H3
    • InChIKey: NXYOSXAYBWWFQQ-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC(=C1)C1=NC(C(=O)OCC)=NO1

計算された属性

  • せいみつぶんしりょう: 225.02081227g/mol
  • どういたいしつりょう: 225.02081227g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 241
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 106Ų

ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1119951-0.05g
ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
1343497-10-8 95%
0.05g
$768.0 2023-10-27
Enamine
EN300-1119951-0.1g
ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
1343497-10-8 95%
0.1g
$804.0 2023-10-27
Enamine
EN300-1119951-1.0g
ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
1343497-10-8
1g
$1299.0 2023-05-24
Enamine
EN300-1119951-0.25g
ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
1343497-10-8 95%
0.25g
$840.0 2023-10-27
Enamine
EN300-1119951-2.5g
ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
1343497-10-8 95%
2.5g
$1791.0 2023-10-27
Enamine
EN300-1119951-10.0g
ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
1343497-10-8
10g
$5590.0 2023-05-24
Enamine
EN300-1119951-5g
ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
1343497-10-8 95%
5g
$2650.0 2023-10-27
Enamine
EN300-1119951-10g
ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
1343497-10-8 95%
10g
$3929.0 2023-10-27
Enamine
EN300-1119951-5.0g
ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
1343497-10-8
5g
$3770.0 2023-05-24
Enamine
EN300-1119951-0.5g
ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate
1343497-10-8 95%
0.5g
$877.0 2023-10-27

ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate 関連文献

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ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylateに関する追加情報

Ethyl 5-(1,3-Thiazol-4-yl)-1,2,4-Oxadiazole-3-Carboxylate: A Versatile Heterocyclic Compound with Emerging Applications

The ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate (CAS No. 1343497-10-8) represents an intriguing heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole-oxadiazole hybrid structure combines two privileged pharmacophores, making it particularly valuable for drug discovery programs targeting various therapeutic areas.

Chemically classified as a 1,2,4-oxadiazole derivative, this compound features a unique molecular architecture with the thiazole ring at the 5-position and an ethyl carboxylate group at the 3-position of the oxadiazole core. The presence of multiple heteroatoms (N, O, S) in its structure contributes to its diverse reactivity profile and potential biological activities, which researchers are actively exploring in current medicinal chemistry projects.

Recent studies highlight the growing importance of ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate in developing novel enzyme inhibitors. The compound's ability to serve as a hydrogen bond acceptor and its moderate lipophilicity (predicted logP ~2.1) make it particularly suitable for targeting protein-protein interactions, a hot topic in modern drug discovery. These properties align well with current industry trends toward developing small molecule modulators of challenging biological targets.

The synthetic versatility of 1343497-10-8 has made it a valuable building block in parallel synthesis and combinatorial chemistry approaches. Medicinal chemists frequently utilize this scaffold to create focused libraries for screening against various biological targets. Its oxadiazole-thiazole core has shown particular promise in the development of anti-inflammatory agents and antimicrobial compounds, addressing the urgent need for new therapeutic options in these areas.

From a materials science perspective, derivatives of ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate have demonstrated interesting photophysical properties. Researchers are investigating their potential applications in organic electronics, particularly as electron-transport materials in OLED devices. This aligns with the growing demand for more efficient and sustainable materials in the electronics industry.

The compound's stability profile makes it suitable for various formulation approaches. Preliminary studies suggest that 1343497-10-8 maintains good stability under standard storage conditions, with no significant degradation observed in accelerated stability testing. This characteristic is particularly valuable for pharmaceutical development, where compound stability directly impacts shelf life and formulation options.

Analytical characterization of ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves HPLC (purity >95%), mass spectrometry (MW 239.25 g/mol), and comprehensive NMR analysis (1H, 13C). These quality control measures ensure the compound meets the stringent requirements of research applications, particularly in lead optimization studies where compound purity is critical.

Recent patent literature reveals growing interest in thiazole-oxadiazole hybrids, with several applications specifically mentioning derivatives of 1343497-10-8. The compound's intellectual property landscape suggests expanding commercial potential, particularly in therapeutic areas addressing unmet medical needs. This trend reflects the pharmaceutical industry's continued focus on novel heterocyclic scaffolds.

From a safety perspective, preliminary toxicological assessments of ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate indicate a favorable profile for research use. While comprehensive toxicology data remains limited for this specific compound, structural analogs have demonstrated acceptable safety margins in early-stage testing, supporting its continued investigation in various applications.

The global market for specialized heterocyclic compounds like 1343497-10-8 shows steady growth, driven by increasing R&D investments in pharmaceutical and agrochemical sectors. Custom synthesis providers report growing demand for this oxadiazole derivative, particularly from academic research groups and small biotech companies engaged in innovative drug discovery programs.

Looking forward, ethyl 5-(1,3-thiazol-4-yl)-1,2,4-oxadiazole-3-carboxylate appears poised for expanded applications. Its unique structural features and demonstrated versatility position it as a valuable tool for researchers exploring new chemical space in medicinal chemistry and materials science. As understanding of its properties deepens, we anticipate seeing more innovative uses for this compound emerge in coming years.

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